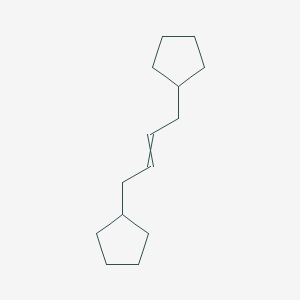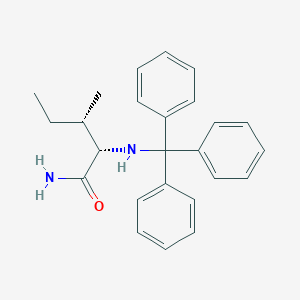
N~2~-(Triphenylmethyl)-L-isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(Triphenylmethyl)-L-isoleucinamide is a compound that features a triphenylmethyl group attached to the nitrogen atom of L-isoleucinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Triphenylmethyl)-L-isoleucinamide typically involves the protection of the amino group of L-isoleucine followed by the introduction of the triphenylmethyl group. One common method involves the use of triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.
Industrial Production Methods
Industrial production of N2-(Triphenylmethyl)-L-isoleucinamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Triphenylmethyl)-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives, potentially leading to the removal of the triphenylmethyl group.
Substitution: Formation of substituted derivatives with various functional groups replacing the triphenylmethyl group.
Scientific Research Applications
N~2~-(Triphenylmethyl)-L-isoleucinamide has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids during peptide synthesis.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of N2-(Triphenylmethyl)-L-isoleucinamide involves its interaction with specific molecular targets. The triphenylmethyl group can provide steric hindrance, protecting the amino group from unwanted reactions. Additionally, the compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N~2~-(Triphenylmethyl)-L-alaninamide: Similar structure but with alanine instead of isoleucine.
N~2~-(Triphenylmethyl)-L-valinamide: Similar structure but with valine instead of isoleucine.
N~2~-(Triphenylmethyl)-L-leucinamide: Similar structure but with leucine instead of isoleucine.
Uniqueness
N~2~-(Triphenylmethyl)-L-isoleucinamide is unique due to the presence of the isoleucine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
203446-09-7 |
|---|---|
Molecular Formula |
C25H28N2O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-(tritylamino)pentanamide |
InChI |
InChI=1S/C25H28N2O/c1-3-19(2)23(24(26)28)27-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,23,27H,3H2,1-2H3,(H2,26,28)/t19-,23-/m0/s1 |
InChI Key |
AEMZNBUQJOZQFO-CVDCTZTESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
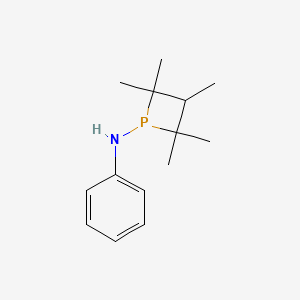
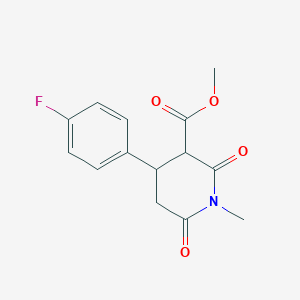
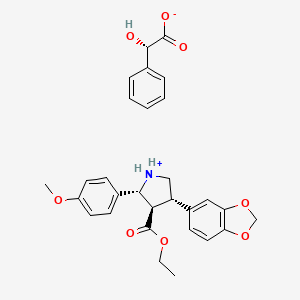
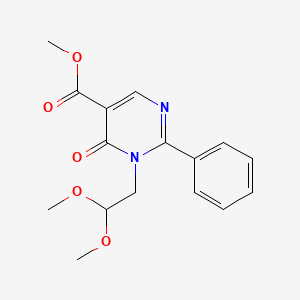
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
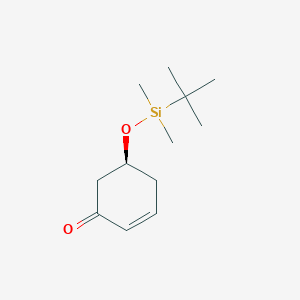
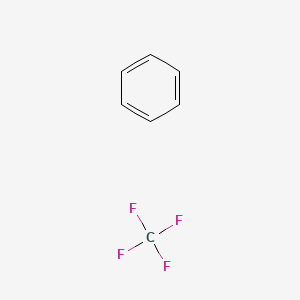
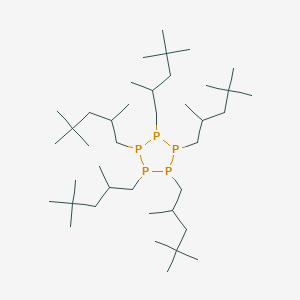
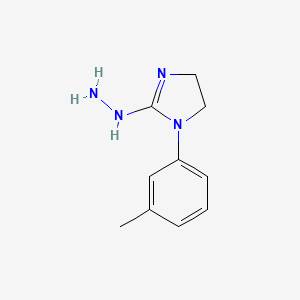
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)
